1,1,4,7,7-Pentaméthyldiéthylènetriamine

Vue d'ensemble

Description

1,1,4,7,7-Pentamethyldiethylenetriamine is a chelating agent that can coordinate with metal ions to form complexes. The compound is characterized by its ability to form stable complexes with transition metals, which is of interest in the field of coordination chemistry. The molecule contains nitrogen atoms that act as coordination sites for metal ions, and its pentamethylated backbone provides a degree of steric hindrance that can influence the geometry and properties of the resulting metal complexes .

Synthesis Analysis

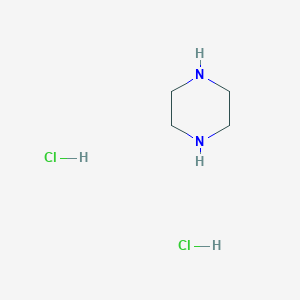

The synthesis of compounds related to 1,1,4,7,7-Pentamethyldiethylenetriamine, such as those in the 4-piperidone series, has been explored. However, the specific synthesis of 1,1,4,7,7-Pentamethyldiethylenetriamine itself is not detailed in the provided papers. Synthesis of related compounds has shown challenges in isolating analogous structures, indicating that the synthesis of such molecules may require careful control of reaction conditions to achieve the desired product .

Molecular Structure Analysis

The molecular structure of a nickel(II) complex containing 1,1,4,7,7-Pentamethyldiethylenetriamine has been analyzed. The nickel atom is situated in an octahedral environment, coordinated by three nitrogen atoms from the 1,1,4,7,7-Pentamethyldiethylenetriamine molecule and three acetonitrile molecules. The presence of disorder in the ethylene chains and the central methyl group of the ligand suggests flexibility in the ligand's conformation .

Chemical Reactions Analysis

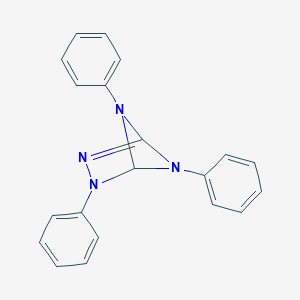

While the specific chemical reactions of 1,1,4,7,7-Pentamethyldiethylenetriamine are not detailed in the provided papers, related compounds have shown reactivity with primary aliphatic amines. These reactions involve successive addition across C=C bonds, potentially forming intermediate bicyclic adducts and further elimination of methylamine. Such reactivity patterns may also be relevant to the chemical behavior of 1,1,4,7,7-Pentamethyldiethylenetriamine, especially in the context of forming complexes with metal ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,1,4,7,7-Pentamethyldiethylenetriamine can be inferred from its role in forming complexes. The compound's ability to form dinuclear complexes with different coordination geometries, as seen in the case of nickel(II) and copper(II) complexes, indicates its versatility. The coordination environment can switch between five-coordinate and six-coordinate structures depending on the coordinating power of the anion and the metal ion involved. This suggests that 1,1,4,7,7-Pentamethyldiethylenetriamine can adapt its coordination mode to accommodate various metal ions and anions, which is a valuable property in coordination chemistry .

Applications De Recherche Scientifique

Chimie organolithienne

PMDTA : est un ligand tridentate qui modifie considérablement la réactivité des composés organolithium . Il améliore leur réactivité en les faisant désagréger en présence de bases de Lewis. Cette propriété est particulièrement utile pour synthétiser des molécules organiques complexes où un contrôle précis de la réactivité est crucial.

Spectroscopie RMN

En spectroscopie RMN, le PMDTA est utilisé comme ligand pour étudier la complexation et l'agrégation avec le néopentyllithium . Cette application est essentielle pour comprendre la structure moléculaire et la dynamique des complexes de lithium, qui sont souvent utilisés en chimie synthétique.

Catalyse

PMDTA : sert de catalyseur dans la synthèse de prépolymères d'acrylate de silicone multifonctionnels, utilisés dans les revêtements durcissables aux UV . Il agit également comme un agent d'initiation et de réticulation multifonctionnel dans la synthèse d'hydrogels de polyacrylamide.

Science de l'environnement

Bien que des applications spécifiques du PMDTA en science de l'environnement ne soient pas directement citées, son rôle dans l'étude des effets des ligands sur l'incorporation du CO2 dans les α,ω-diynes suggère une utilité potentielle dans les études de capture et de séquestration du carbone .

Procédés industriels

Dans les procédés industriels, le PMDTA est utilisé comme catalyseur dans les applications de mousse rigide MDI continues et discontinues . Il est également utilisé dans les mousses moulées flexibles TDI, TDI/MDI et MDI à haute résilience (HR), ainsi que dans les systèmes à peau intégrale et microcellulaire.

Méthodes analytiques

Le rôle du PMDTA comme ligand dans les études RMN en fait un outil précieux dans les méthodes analytiques pour comprendre les réactions chimiques et les structures des composés . Sa capacité à influencer la sélectivité de l'incorporation du CO2 dans les α,ω-diynes peut être mise à profit dans les techniques analytiques qui nécessitent une manipulation moléculaire précise.

Mécanisme D'action

Target of Action

1,1,4,7,7-Pentamethyldiethylenetriamine, also known as Pentamethyldiethylenetriamine or PMDTA, is primarily used as a ligand in organolithium chemistry . It is a basic, bulky, and flexible tridentate ligand . The primary targets of PMDTA are organolithium compounds .

Mode of Action

PMDTA interacts with its targets, the organolithium compounds, by binding to the lithium center . This binding enhances the reactivity of organolithium compounds . PMDTA behaves analogously to the di-tertiary amine TMEDA, but since it is tridentate, it binds more strongly to lithium . In contrast to TMEDA, PMDTA forms monomeric complexes with organolithium compounds .

Biochemical Pathways

The biochemical pathways affected by PMDTA primarily involve the reactivity of organolithium compounds . PMDTA modifies the reactivity of these compounds, which deaggregate in the presence of Lewis bases . Both PMDTA and TMEDA affect the regiochemistry of metalation .

Pharmacokinetics

It is known that pmdta is miscible in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of PMDTA’s action is an enhancement of the reactivity of organolithium compounds . This increased reactivity can be utilized in various chemical reactions, including the synthesis of polymers .

Action Environment

PMDTA is sensitive to air and moisture . It should be stored under inert gas and is incompatible with strong oxidizing agents and strong acids . These environmental factors can influence the action, efficacy, and stability of PMDTA.

Safety and Hazards

Orientations Futures

Propriétés

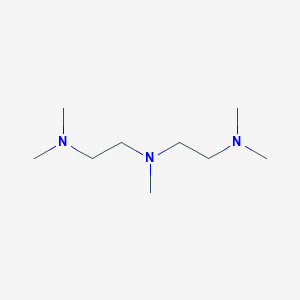

IUPAC Name |

N'-[2-(dimethylamino)ethyl]-N,N,N'-trimethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H23N3/c1-10(2)6-8-12(5)9-7-11(3)4/h6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKODFQOELJFMII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029249 | |

| Record name | 1,1,4,7,7-Pentamethyldiethylenetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless to pale yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 1,2-Ethanediamine, N1-[2-(dimethylamino)ethyl]-N1,N2,N2-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N,N',N',N"-Pentamethyldiethylenetriamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21205 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.3 [mmHg] | |

| Record name | N,N,N',N',N"-Pentamethyldiethylenetriamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21205 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

3030-47-5 | |

| Record name | Pentamethyldiethylenetriamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3030-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediamine, N1-(2-(dimethylamino)ethyl)-N1,N2,N2-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003030475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentamethyldiethylenetriamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N1-[2-(dimethylamino)ethyl]-N1,N2,N2-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,4,7,7-Pentamethyldiethylenetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-dimethylaminoethyl)(methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAMETHYLDIETHYLENETRIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3274UTY3HL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

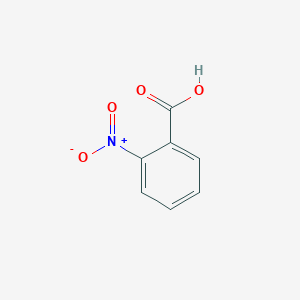

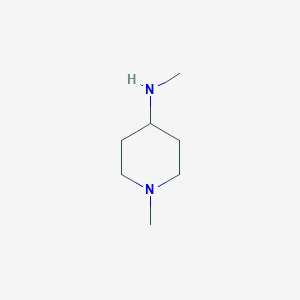

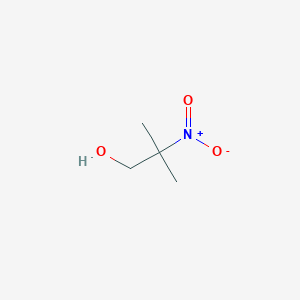

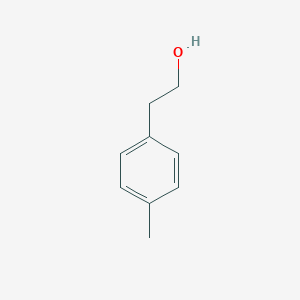

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

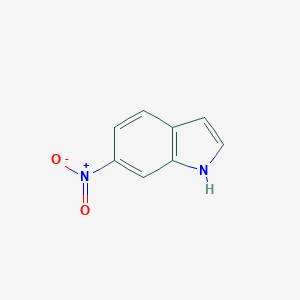

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 2-[[4-(dimethylamino)phenyl]azo]-, sodium salt](/img/structure/B147328.png)